molecular formula C13H14F2N6O2 B1139179 Fluconazole hydrate

Fluconazole hydrate

Cat. No.: B1139179
M. Wt: 324.29 g/mol
InChI Key: QSZFKRINVAUJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK 49858 hydrate, also known as fluconazole hydrate, is a triazole antifungal compound. It is widely used in the treatment and prevention of both superficial and systemic fungal infections. This compound is particularly effective against Candida species, making it a valuable tool in combating fungal infections in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluconazole hydrate is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This intermediate is then hydrated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluconazole hydrate primarily undergoes substitution reactions due to the presence of the triazole rings and the difluorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives and difluorophenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Fungal Infections

  • Mucocutaneous Candidiasis : Fluconazole hydrate is commonly used to treat infections such as oropharyngeal candidiasis, esophageal candidiasis, and vulvovaginal candidiasis. Its oral bioavailability allows for convenient dosing in outpatient settings .
  • Cryptococcal Meningitis : It serves as a second-line treatment for cryptococcal meningitis, particularly in immunocompromised patients, such as those with HIV/AIDS .

2. Prophylaxis in Immunocompromised Patients

  • This compound is utilized to prevent fungal infections in patients undergoing chemotherapy or bone marrow transplantation. This prophylactic use significantly reduces the incidence of candidiasis in high-risk populations .

3. Off-Label Uses

  • Recent studies have explored fluconazole's effectiveness against other fungal infections like blastomycosis and coccidioidomycosis, particularly in immunocompromised individuals .

Formulation Innovations

1. Transfersomal Gel Development

  • Researchers have formulated fluconazole-embedded transfersomal gels aimed at enhancing the drug's delivery and efficacy against fungal infections. These gels utilize lipid-based carriers to improve penetration through biological membranes, potentially increasing therapeutic outcomes .

2. Cocrystal Hydrate Formulations

  • Investigations into cocrystal hydrates of fluconazole with hydroxybenzoic acids have shown promise in improving solubility and stability profiles. These novel formulations can enhance bioavailability, which is critical for effective treatment .

Case Studies

1. Toxic Epidermal Necrolysis Induced by Fluconazole

  • A case report documented a 52-year-old woman who developed toxic epidermal necrolysis following fluconazole treatment. This adverse reaction underscores the importance of monitoring patients for severe side effects during therapy .

2. Efficacy in Severe COVID-19 Cases

  • A study highlighted the use of fluconazole in combination with echinocandins for treating invasive candidiasis in patients severely affected by COVID-19. The findings suggest that fluconazole can be an effective adjunct therapy in managing fungal infections during viral pandemics .

Summary Table of Applications

Application Details
Mucocutaneous Candidiasis Treats infections like oropharyngeal and vulvovaginal candidiasis
Cryptococcal Meningitis Used as a second-line treatment for central nervous system infections
Prophylaxis Prevents fungal infections in immunocompromised patients
Transfersomal Gel Innovative formulation to enhance drug delivery
Cocrystal Hydrate Formulations Improves solubility and stability for better therapeutic efficacy
Adverse Reactions Documented cases of severe reactions such as toxic epidermal necrolysis

Mechanism of Action

Fluconazole hydrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Comparison

Fluconazole hydrate is unique among triazole antifungals due to its high selectivity for fungal cytochrome P450 enzymes and its minimal side effect profile. Unlike ketoconazole, which has significant hepatotoxicity, fluconazole is well-tolerated and can be administered orally. It also has a broader spectrum of activity compared to itraconazole and is more effective against certain Candida species .

Biological Activity

Fluconazole hydrate, a triazole antifungal agent, is primarily utilized in the treatment of various fungal infections, including candidiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy against different fungal species, and potential interactions with other compounds. This article delves into the biological activity of this compound, supported by data tables and case studies.

Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a crucial component in the biosynthesis of ergosterol, which is essential for maintaining fungal cell membrane integrity. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols and ultimately inhibiting fungal growth .

Pharmacokinetics

Fluconazole demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue penetration; notably accumulates in the stratum corneum and cerebrospinal fluid (CSF) during meningitis.
  • Protein Binding : Low protein binding (11-12%).
  • Metabolism : Minimally metabolized in the liver with no significant metabolic cleavage.
  • Elimination Half-Life : Approximately 24 hours .

Efficacy Against Fungal Species

Fluconazole is effective against a range of fungi, particularly Candida species. Its efficacy varies depending on the species and the presence of resistance mechanisms. The following table summarizes key findings from various studies assessing fluconazole's antifungal activity:

Fungal SpeciesMIC (µg/mL)Efficacy Description
Candida albicans0.5 - 8Effective; resistance observed in some strains
Candida tropicalis1 - 16Generally susceptible; variable resistance noted
Aspergillus fumigatus>16Limited activity; often requires combination therapy
Cryptococcus neoformans2 - 8Effective; crucial for treating cryptococcal meningitis

Case Studies

  • Combination Therapy : A study demonstrated that simultaneous administration of fluconazole with amphotericin B resulted in enhanced fungicidal activity against C. albicans. However, staggered dosing reduced amphotericin B's effectiveness due to antagonistic interactions .
  • Resistance Mechanisms : Research has shown that alterations in lanosterol 14-α-demethylase can lead to fluconazole resistance. Studies indicated that certain strains of C. albicans exhibited reduced susceptibility due to mutations in this enzyme .
  • Synergistic Effects : The combination of fluconazole with flavonoids such as catechin and quercetin has been shown to enhance its antifungal activity by promoting phosphatidylserine exposure on fungal membranes .

Recent Research Findings

Recent studies have explored innovative approaches to enhance fluconazole's efficacy:

  • Nanoparticle Formulations : Incorporation of fluconazole into hydroxyapatite matrices has shown promise in increasing its antifungal activity while reducing systemic toxicity .
  • Analog Development : New analogs of fluconazole have been synthesized with improved selectivity and potency against resistant fungal strains, indicating potential for future therapeutic applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZFKRINVAUJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7.50 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 25 ml of methanol, 2 ml of water and 1.0 ml of concd. hydrochloric acid was stirred at 30° C. for 1 h. The reaction mixture was concentrated to a volume of 10 ml and after adding 50 ml of water the pH of the hot solution was adjusted to 8 with 10% aqueous sodium hydroxide. After cooling the precipitated crystals were filtered off, and dried at 40° C. until the weight was constant to yield 6.06 g (93.5%) of the title compound. M.p.: 139–140° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

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